molecular formula C15H11ClN4OS B15037367 3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15037367
M. Wt: 330.8 g/mol
InChI Key: HKKMZRZEBCZPFL-RQZCQDPDSA-N
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Description

    Reagents: Thiophene-2-carbaldehyde

    Product: 3-(2-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and thiophenylmethylidene groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Pyrazole Ring

      Reagents: Hydrazine hydrate, ethyl acetoacetate

      Conditions: Reflux in ethanol

      Product: 1H-pyrazole-5-carbohydrazide

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Amines in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding alcohols or amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(2-chlorophenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(2-chlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(2-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the thiophenylmethylidene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H11ClN4OS/c16-12-6-2-1-5-11(12)13-8-14(19-18-13)15(21)20-17-9-10-4-3-7-22-10/h1-9H,(H,18,19)(H,20,21)/b17-9+

InChI Key

HKKMZRZEBCZPFL-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3)Cl

Origin of Product

United States

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